3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

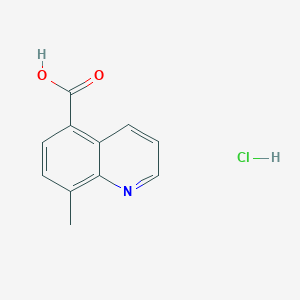

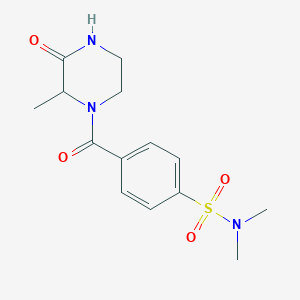

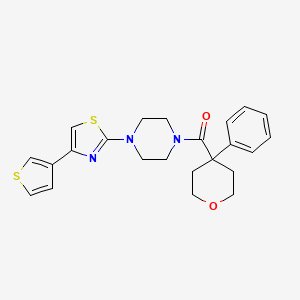

- 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C19H16N4O2 . It is not intended for human or veterinary use and is primarily used for research purposes12.

Synthesis Analysis

- The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. Detailed synthetic procedures can be found in relevant research papers.

Molecular Structure Analysis

- The molecular structure consists of a pyrazole ring, an oxadiazole ring, and phenyl substituents. The specific arrangement of atoms and bonds can be visualized using molecular modeling techniques.

Chemical Reactions Analysis

- The compound may participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, and oxidative processes. Further studies are needed to explore its reactivity.

Physical And Chemical Properties Analysis

- Physical properties include solubility, melting point, and stability.

- Chemical properties involve its behavior under different conditions (e.g., acidic or basic environments).

Scientific Research Applications

Pharmacological Evaluation

A study by Faheem (2018) focused on the computational and pharmacological potential of novel derivatives, including 1,3,4-oxadiazole and pyrazole compounds, for various therapeutic actions such as toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory activities. These compounds demonstrated moderate to potent effects across a range of assays, indicating their potential in drug development for various conditions. For instance, compound a3 showed moderate inhibitory effects across assays, while compound b6 was notably potent in toxicity assessment and tumor inhibition (Faheem, 2018).

Antibacterial Activity

Research by Aghekyan et al. (2020) explored the synthesis of novel 1,3,4-oxadiazoles, revealing their significant antibacterial properties. These findings highlight the chemical versatility and therapeutic promise of 1,3,4-oxadiazole derivatives in addressing bacterial infections (Aghekyan et al., 2020).

Tautomerism and Structural Analysis

Cornago et al. (2009) provided insights into the tautomerism and structural characteristics of NH-pyrazoles, demonstrating the complex hydrogen bonding patterns and stability of various tautomers in these compounds. This study contributes to the understanding of the molecular behavior and stability of pyrazole derivatives, which is crucial for their application in drug design and other scientific research areas (Cornago et al., 2009).

Synthesis and Hypoglycemic Activity

Hanna et al. (1995) synthesized a series of 5-(pyrazol-3-yl)thiadiazole and oxadiazole derivatives, evaluating their pharmacological activity. Notably, nineteen of these compounds were effective in reducing blood glucose levels when administered orally, indicating their potential as hypoglycemic agents. This research underscores the importance of 1,3,4-oxadiazole derivatives in developing new treatments for diabetes (Hanna et al., 1995).

Anticancer Properties

A study on the synthesis and anticancer evaluation of novel pyrazole derivatives containing 1,3,4-oxadiazole by Jin (2014) demonstrated good inhibition activities against Hep G2 cells. This suggests the potential of these compounds in cancer therapy, highlighting the significance of 1,3,4-oxadiazole and pyrazole derivatives in the development of new anticancer drugs (Jin, 2014).

Safety And Hazards

- Safety data for this compound are limited. Researchers handling it should follow standard safety protocols.

Future Directions

- Investigate its potential as an anti-inflammatory or cytotoxic agent.

- Explore its interactions with biological targets.

- Optimize its synthesis for improved yields and scalability.

properties

IUPAC Name |

3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-2-24-15-10-8-14(9-11-15)18-20-19(25-23-18)17-12-16(21-22-17)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLSTNSXQOVKEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2739774.png)

![[(5-Chloro-2-methylphenyl)sulfamoyl]dimethylamine](/img/structure/B2739779.png)

![N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride](/img/structure/B2739783.png)

![N-[4-[chloro(difluoro)methoxy]phenyl]-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2739787.png)

![6-[5-[2-(Difluoromethylsulfonyl)benzoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2739788.png)

![N-[2-[3,3-Dimethyl-2-(1-methylpyrazol-4-yl)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2739794.png)